N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-propyl-1H-pyrrol-2-yl}pyridine-4-carboxamide
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Overview
Description
N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-propyl-1H-pyrrol-2-yl}pyridine-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a pyrrolidine ring, a sulfonyl group, and a pyridine carboxamide moiety. Its unique chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-propyl-1H-pyrrol-2-yl}pyridine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidine ring, followed by the introduction of the sulfonyl group and the pyridine carboxamide moiety. Key reagents used in these reactions include sulfonyl chlorides, amines, and carboxylic acids. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial synthesis often employs automated systems to monitor and control reaction parameters, ensuring consistent quality and minimizing waste.
Chemical Reactions Analysis
Types of Reactions: N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-propyl-1H-pyrrol-2-yl}pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a thiol or sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and controlled temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous solvents.
Substitution: Nucleophiles such as amines, alcohols, and thiols, often in the presence of a base or catalyst.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-propyl-1H-pyrrol-2-yl}pyridine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-propyl-1H-pyrrol-2-yl}pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to alter signal transduction processes.
Influencing Gene Expression: Affecting the transcription and translation of genes related to oxidative stress and inflammation.
Comparison with Similar Compounds
N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-propyl-1H-pyrrol-2-yl}pyridine-4-carboxamide can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds:
Uniqueness: The presence of the propyl group in this compound distinguishes it from its analogs, potentially influencing its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, stability, and interaction with molecular targets.
Properties
Molecular Formula |
C22H25N3O3S |
---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
N-[4,5-dimethyl-3-(4-methylphenyl)sulfonyl-1-propylpyrrol-2-yl]pyridine-4-carboxamide |
InChI |
InChI=1S/C22H25N3O3S/c1-5-14-25-17(4)16(3)20(29(27,28)19-8-6-15(2)7-9-19)21(25)24-22(26)18-10-12-23-13-11-18/h6-13H,5,14H2,1-4H3,(H,24,26) |
InChI Key |
RKJWKYNPCWHTCE-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=C(C(=C1NC(=O)C2=CC=NC=C2)S(=O)(=O)C3=CC=C(C=C3)C)C)C |
Origin of Product |
United States |
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